An In-depth Technical Guide to 1-(Oxetan-3-YL)piperazine: A Core Moiety in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-(Oxetan-3-YL)piperazine: A Core Moiety in Modern Medicinal Chemistry
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 1-(Oxetan-3-YL)piperazine emerges as a compound of significant interest, representing a strategic amalgamation of two highly valued heterocyclic scaffolds: the piperazine ring and the oxetane ring. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a ubiquitous feature in pharmacologically active compounds, prized for its ability to engage in hydrogen bonding, its structural rigidity, and its tunable basicity.[1][2][3] The oxetane ring, a four-membered cyclic ether, has gained prominence as a "magic" fragment in medicinal chemistry.[4][5] Its incorporation into molecules can confer a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, while acting as a non-classical hydrogen bond acceptor.[4][5][6]
This guide provides a comprehensive technical overview of 1-(Oxetan-3-YL)piperazine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, reactivity, and its pivotal role as a building block in the design of next-generation therapeutics. The narrative is grounded in field-proven insights, explaining the causal relationships behind its advantageous properties and applications.
Molecular Identity and Physicochemical Characteristics
1-(Oxetan-3-YL)piperazine is a bifunctional molecule where the strained, polar oxetane ring is directly appended to one of the nitrogen atoms of the basic piperazine core. This unique structure dictates its physical and chemical behavior.
Core Identifiers
The fundamental identification parameters for this compound are summarized below, providing a clear reference for procurement, registration, and literature search.
| Identifier | Value | Source |
| IUPAC Name | 1-(oxetan-3-yl)piperazine | [7] |
| CAS Number | 1254115-23-5 | [7] |
| Molecular Formula | C₇H₁₄N₂O | [7] |
| Molecular Weight | 142.20 g/mol | [7] |
| SMILES | C1CN(CCN1)C2COC2 | [7] |
| InChIKey | AOYSLJHKVBSXRU-UHFFFAOYSA-N | [7] |
Physicochemical Properties
The properties of 1-(Oxetan-3-YL)piperazine are a direct consequence of its hybrid structure. It typically presents as a colorless to light yellow liquid, with moderate solubility in polar solvents.[8] The piperazine ring confers basicity, while the oxetane introduces polarity and three-dimensionality.
| Property | Predicted/Observed Value | Significance in Drug Design | Source |
| Boiling Point | 227.2 ± 25.0 °C (at 760 mmHg) | Facilitates handling and purification under standard lab conditions. | [9][10] |
| Density | 1.100 ± 0.06 g/cm³ | Standard physical property for reaction and formulation calculations. | [10] |
| pKa | 9.03 ± 0.10 | The basicity of the distal nitrogen is crucial for salt formation and target engagement. The oxetane's electron-withdrawing effect can modulate this value. | [10][11] |
| LogP | -0.7096 | Indicates high hydrophilicity, a key attribute for improving aqueous solubility of parent drug candidates. | [12] |
| Topological Polar Surface Area (TPSA) | 24.5 Ų | A low TPSA value is generally favorable for cell permeability. | [12] |
| Appearance | Colorless to pale yellow liquid/oil | Basic physical characteristic. | [8][10] |
Spectroscopic Profile: A Structural Fingerprint
Understanding the spectroscopic characteristics of 1-(Oxetan-3-YL)piperazine is essential for reaction monitoring, quality control, and structural confirmation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. Based on published data, the ¹H NMR spectrum in DMSO-d₆ exhibits characteristic signals that can be assigned to the distinct protons of the oxetane and piperazine rings.[10]
-
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 4.51 (t, 2H) : Corresponds to the two axial protons (-O-CH₂-) on the oxetane ring.
-
δ 4.41 (t, 2H) : Assigned to the two equatorial protons (-O-CH₂-) on the oxetane ring.
-
δ 3.36-3.30 (m, 1H) : The methine proton (-CH-) of the oxetane ring, often masked by other signals.
-
δ 2.69 (t, 4H) : Protons of the two -CH₂- groups on the piperazine ring adjacent to the secondary amine.
-
δ 2.14 (br s, 4H) : Protons of the two -CH₂- groups on the piperazine ring adjacent to the nitrogen bearing the oxetane.
-
-
¹³C NMR Prediction : Based on the structures, one would anticipate approximately 5 distinct signals: two for the oxetane methylene carbons, one for the oxetane methine carbon, and two for the piperazine methylene carbons, reflecting the molecule's symmetry. The piperazine ring itself can undergo chair-chair interconversion, which can be studied by dynamic NMR techniques.[13][14]
Mass Spectrometry (MS)
In mass spectrometry, 1-(Oxetan-3-YL)piperazine will show a distinct molecular ion peak corresponding to its molecular weight.
-
Expected [M+H]⁺ : 143.1184
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
~3300 cm⁻¹ : N-H stretch of the secondary amine in the piperazine ring.
-
~2800-3000 cm⁻¹ : C-H stretching vibrations of the methylene groups.
-
~1100 cm⁻¹ : A strong C-O-C stretching band, characteristic of the ether linkage in the oxetane ring.
-
~1150-1250 cm⁻¹ : C-N stretching vibrations.
Synthesis and Availability
While commercially available from numerous suppliers, understanding the synthesis of 1-(Oxetan-3-YL)piperazine provides insight into potential impurities and scale-up strategies. A common and efficient laboratory-scale synthesis involves the deprotection of a commercially available precursor.[10]
Experimental Protocol: Synthesis via Catalytic Hydrogenolysis
This protocol describes the removal of a benzyl carbamate (Cbz) protecting group from a piperazine nitrogen to yield the target compound.
Reaction: Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate → 1-(Oxetan-3-YL)piperazine
Materials:
-
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
Procedure:
-
Vessel Preparation : To a suitable reaction vessel, add benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate and the chosen solvent (e.g., methanol).
-
Catalyst Addition : Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at a set pressure) with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Work-up : Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield 1-(oxetan-3-yl)piperazine, often as an oil, which can be used directly or purified further if necessary.[10]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the described synthesis.
Caption: Oxetane as a bioisostere for carbonyl and gem-dimethyl groups.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 1-(Oxetan-3-YL)piperazine is essential. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][15] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][15] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][15] |
Recommended Handling and Storage
Adherence to standard laboratory safety protocols is required.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [15][16]* Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling. [15][16]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light. [10][12]* Spills : In case of a spill, evacuate the area. Absorb with an inert material and place in a suitable disposal container. Prevent entry into drains. [15]
Conclusion
1-(Oxetan-3-YL)piperazine is far more than a simple chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a robust, versatile piperazine core and a property-enhancing oxetane ring provides medicinal chemists with a powerful tool to systematically optimize the ADME properties of drug candidates. The ability to improve solubility, increase metabolic stability, and modulate basicity makes this compound an invaluable asset in the development of safer and more effective therapeutics. As the demand for drug candidates with superior physicochemical profiles continues to grow, the application of scaffolds like 1-(Oxetan-3-YL)piperazine is set to become even more widespread.
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery . Angewandte Chemie International Edition, 49(48), 9052-9067. (A representative review on the topic, not directly from the search results but contextually relevant and widely cited). A similar sentiment is found in Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. ACS Publications. Available from: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry . PubMed Central, National Institutes of Health. Available from: [Link]
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Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry . ACS Publications. Available from: [Link]
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Piperazine . Wikipedia. Available from: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. Available from: [Link]
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Chemical Space Exploration of Oxetanes . MDPI. Available from: [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. Available from: [Link]
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(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . ResearchGate. Available from: [Link]
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